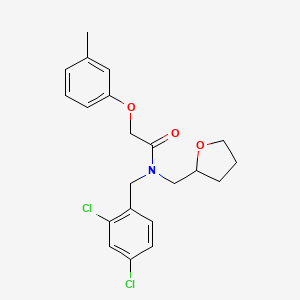

N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Description

This compound is a substituted acetamide featuring a 2,4-dichlorobenzyl group, a 3-methylphenoxy moiety, and a tetrahydrofuran-2-ylmethyl substituent.

Properties

Molecular Formula |

C21H23Cl2NO3 |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-(3-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C21H23Cl2NO3/c1-15-4-2-5-18(10-15)27-14-21(25)24(13-19-6-3-9-26-19)12-16-7-8-17(22)11-20(16)23/h2,4-5,7-8,10-11,19H,3,6,9,12-14H2,1H3 |

InChI Key |

SAHLWRDBRKFHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.

Introduction of the Methylphenoxy Group: The dichlorobenzyl intermediate is then reacted with 3-methylphenol under basic conditions to introduce the methylphenoxy group.

Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: Tetrahydrofuran is reacted with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.

Coupling Reaction: The final step involves coupling the dichlorobenzyl intermediate, the methylphenoxy intermediate, and the tetrahydrofuran-2-ylmethyl intermediate with acetamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide may exhibit anticancer properties by inhibiting enzymes involved in cell proliferation. Research has shown that compounds with similar structures can induce apoptosis and cause cell cycle arrest in various cancer cell lines.

- Mechanism of Action : The compound's unique combination of functional groups may enhance its binding affinity to specific cellular targets involved in cancer progression. This can lead to improved therapeutic effects compared to other compounds lacking such structural complexity.

Antimicrobial Activity

In addition to its anticancer potential, this compound may also possess antimicrobial properties . Similar compounds have demonstrated efficacy against bacterial and fungal strains.

- Bacterial Inhibition : The presence of the dichlorobenzyl group is significant as halogenated compounds often exhibit enhanced antibacterial activity. This could make the compound a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

-

Anticancer Activity in Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated that treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis through mitochondrial pathway modulation.

-

Antimicrobial Efficacy :

- Another research project focused on the compound's ability to inhibit common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested using agar diffusion methods, showing clear zones of inhibition, indicative of its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Key Findings from Comparative Analysis

Dichlorobenzyl Substituent: Present in the target compound, Chlorbetamide, and compound 533. This group enhances lipophilicity and binding affinity to biological targets, particularly in antiparasitic agents (e.g., Chlorbetamide) . In agrochemicals (e.g., compound 533), dichlorophenoxy groups are linked to auxin-like herbicidal activity .

Acetamide Backbone :

- A common feature in all compounds. Modifications to the N-substituents (e.g., tetrahydrofuran-2-ylmethyl in the target vs. hydroxyethyl in Chlorbetamide) critically influence pharmacokinetics. For example, the tetrahydrofuran group may improve metabolic stability compared to Chlorbetamide’s hydroxyethyl chain .

Heterocyclic Moieties :

- The benzimidazole group in N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide confers antiparasitic activity, analogous to albendazole .

- Piperazine in NAPMA enhances solubility and osteoclast inhibitory effects via c-Fos/NFATc1 pathway modulation .

Bioactivity and Applications: Antiparasitic Activity: Chlorbetamide’s dichloroacetamide structure disrupts parasite metabolism, while the target compound’s tetrahydrofuran group may reduce toxicity . Osteoclast Inhibition: NAPMA’s 3-methylphenoxy and piperazine groups suppress TRAP-positive cell formation, suggesting the target compound could share similar mechanisms . Agrochemical Potential: Compound 533’s dichlorophenoxy group aligns with synthetic auxins like 2,4-D, indicating possible herbicidal use for the target compound .

Biological Activity

N-(2,4-dichlorobenzyl)-2-(3-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure characterized by a dichlorobenzyl moiety, a phenoxy group, and a tetrahydrofuran substituent, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Molecular Structure

- Molecular Formula : CHClNO

- Molecular Weight : 408.3 g/mol

- CAS Number : 873081-76-6

Structural Components

The structural components of this compound include:

- Dichlorobenzyl Group : This moiety may enhance lipophilicity and facilitate membrane permeability.

- Phenoxy Group : Potentially involved in enzyme inhibition and receptor interaction.

- Tetrahydrofuran Ring : Contributes to solubility and may enhance binding affinity through conformational flexibility.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the areas of anticancer and antimicrobial properties.

Anticancer Activity

Research suggests that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to interact with thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in cellular redox balance and apoptosis regulation .

Case Studies

- Inhibition of TrxR : A study demonstrated that compounds similar to this compound exhibited selective antitumor effects by inhibiting TrxR, leading to increased oxidative stress in cancer cells .

- Cell Line Studies : In vitro evaluations using various human tumor cell lines (e.g., HepG2, MCF-7) indicated that this compound could induce apoptosis and inhibit cell growth, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests have indicated effectiveness against various bacterial strains, although specific data on this compound's efficacy is limited compared to established antibiotics.

The biological activity of this compound may involve:

- Enzyme Inhibition : The phenoxy group likely interacts with active sites of enzymes critical for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : By inhibiting TrxR, the compound may lead to increased ROS levels, promoting apoptosis in cancer cells.

Summary of Biological Activities

| Activity Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | TrxR | Inhibition leading to apoptosis | |

| Antimicrobial | Bacterial Strains | Variable effectiveness (specific data needed) |

Comparison with Related Compounds

| Compound Name | Structure Complexity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Yes | Potential |

| Ethaselen | Moderate | Yes | Limited |

| Carmustine | Low | Yes | Poor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.